(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside
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Overview
Description
Ginsenoside-Rb3 is a prominent ginsenoside found in Panax ginseng, a traditional medicinal herb. Ginsenosides are triterpene saponins known for their diverse pharmacological effects. Ginsenoside-Rb3, in particular, has garnered attention for its potential therapeutic benefits, including cardiovascular protection, neuroprotection, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside-Rb3 can be synthesized through various methods, including enzymatic conversion and microbial transformation. Enzymatic conversion involves the use of specific enzymes to hydrolyze glycosidic bonds, transforming precursor ginsenosides into Ginsenoside-Rb3 . Microbial transformation utilizes microorganisms to catalyze the conversion of major ginsenosides into minor ones, including Ginsenoside-Rb3 .
Industrial Production Methods: Industrial production of Ginsenoside-Rb3 often involves the extraction of total saponins from Panax ginseng, followed by biological or chemical deglycosylation. Techniques such as physical heating, acid hydrolysis, and microbial fermentation are commonly employed to produce Ginsenoside-Rb3 on a large scale .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside-Rb3 undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and dehydration. These reactions are crucial for its transformation into other bioactive ginsenosides .
Common Reagents and Conditions:
Hydrolysis: Mild acid hydrolysis or enzymatic hydrolysis using glycosidases.
Oxidation and Reduction: Catalyzed by specific enzymes or chemical reagents.
Dehydration: Often occurs under high temperature and pressure conditions.
Major Products: The major products formed from the reactions of Ginsenoside-Rb3 include Ginsenoside-Rd, Ginsenoside-Rg3 (S), Ginsenoside-Rg3 ®, Ginsenoside-Rk1, and Ginsenoside-Rg5 .
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of other bioactive ginsenosides.
- Studied for its unique chemical properties and transformation pathways .
Biology:
- Investigated for its role in cellular signaling and metabolic pathways.
- Studied for its effects on oxidative stress and apoptosis .
Medicine:
- Demonstrated protective effects against cardiovascular diseases, including myocardial ischemia-reperfusion injury .
- Exhibited neuroprotective properties, potentially beneficial for treating neurodegenerative diseases .
- Shown to have anti-inflammatory and antioxidant effects .
Industry:
- Used in the development of functional foods and dietary supplements.
- Incorporated into cosmetic products for its anti-aging properties .
Mechanism of Action
Ginsenoside-Rb3 belongs to the protopanaxadiol (PPD) type ginsenosides, which include other compounds such as Ginsenoside-Rb1, Ginsenoside-Rb2, Ginsenoside-Rc, and Ginsenoside-Rd . Compared to these similar compounds, Ginsenoside-Rb3 is unique in its specific pharmacological effects and transformation pathways. For instance, while Ginsenoside-Rb1 and Ginsenoside-Rb2 are also known for their cardiovascular benefits, Ginsenoside-Rb3 has shown distinct neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
- Ginsenoside-Rb1
- Ginsenoside-Rb2
- Ginsenoside-Rc
- Ginsenoside-Rd
Properties
Molecular Formula |
C53H90O22 |
---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10R,12S,14R)-12-hydroxy-4,4,10,14-tetramethyl-17-[(E,2R)-6-methyl-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoct-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C53H90O22/c1-8-23(2)10-9-15-53(7,75-48-44(67)40(63)38(61)31(72-48)22-69-46-42(65)35(58)28(57)21-68-46)25-13-16-52(6)24-11-12-32-50(3,4)33(14-17-51(32,5)26(24)18-27(56)34(25)52)73-49-45(41(64)37(60)30(20-55)71-49)74-47-43(66)39(62)36(59)29(19-54)70-47/h10,24-49,54-67H,8-9,11-22H2,1-7H3/b23-10+/t24?,25?,26?,27-,28+,29+,30+,31+,32?,33?,34?,35-,36+,37+,38+,39-,40+,41-,42+,43+,44+,45+,46-,47-,48-,49-,51+,52+,53+/m0/s1 |
InChI Key |
SNPYJWZTTUVUIS-SPVOOGFZSA-N |
Isomeric SMILES |
CC/C(=C/CC[C@](C)(C1CC[C@]2(C1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O)/C |
Canonical SMILES |
CCC(=CCCC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C |
Origin of Product |
United States |
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